4-Amino-3-hydroxybiphenyl sulfate
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Overview
Description
4-Amino-3-hydroxybiphenyl sulfate is an organic compound with the molecular formula C12H11NO4S. It is a derivative of biphenyl, featuring an amino group at the 4-position and a hydroxyl group at the 3-position, with a sulfate group attached. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-hydroxybiphenyl sulfate typically involves the nitration of biphenyl, followed by reduction and sulfonation. One common method includes:
Nitration: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrobiphenyl.
Reduction: The nitro group in 4-nitrobiphenyl is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 4-aminobiphenyl.
Hydroxylation: The 4-aminobiphenyl is then hydroxylated at the 3-position using a hydroxylating agent like hydrogen peroxide in the presence of a catalyst.
Sulfonation: Finally, the hydroxylated product is sulfonated using sulfuric acid to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-hydroxybiphenyl sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, where the amino and hydroxyl groups direct incoming electrophiles to specific positions on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: 4-Amino-3-hydroxybenzophenone.
Reduction: 4-Amino-3-hydroxybiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-Amino-3-hydroxybiphenyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-3-hydroxybiphenyl sulfate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-hydroxybiphenyl: Lacks the sulfate group, making it less soluble in water.
4-Amino-3-hydroxybenzoic acid: Contains a carboxyl group instead of a biphenyl structure, leading to different chemical properties.
4-Amino-3-hydroxybenzophenone: Contains a carbonyl group, which affects its reactivity and applications.
Uniqueness
4-Amino-3-hydroxybiphenyl sulfate is unique due to its combination of functional groups, which confer specific chemical reactivity and solubility properties. The presence of the sulfate group enhances its solubility in water, making it suitable for various applications in aqueous environments.
Properties
CAS No. |
73728-82-2 |
---|---|
Molecular Formula |
C12H13NO5S |
Molecular Weight |
283.30 g/mol |
IUPAC Name |
hydrogen sulfate;(2-hydroxy-4-phenylphenyl)azanium |
InChI |
InChI=1S/C12H11NO.H2O4S/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9;1-5(2,3)4/h1-8,14H,13H2;(H2,1,2,3,4) |
InChI Key |
HDLVECNZJJGBDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[NH3+])O.OS(=O)(=O)[O-] |
Related CAS |
4363-03-5 (Parent) |
Origin of Product |
United States |
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